NOS Inhibition Potency: ADMA vs. SDMA vs. L-NMMA Across Isoforms
ADMA exhibits isoform-selective NOS inhibition with an IC50 of 0.67 µM for neuronal NOS (nNOS) but >300 µM for inducible NOS (iNOS), highlighting a >447-fold selectivity window [1]. In contrast, its isomer SDMA shows no measurable NOS inhibition under identical conditions, while L-NMMA inhibits all three isoforms with lower selectivity (IC50: nNOS 650 nM, eNOS 700 nM, iNOS 3.9 µM) .
| Evidence Dimension | IC50 for NOS inhibition (nNOS/iNOS/eNOS) |
|---|---|
| Target Compound Data | nNOS: 0.67 µM; iNOS: >300 µM; eNOS: not determined |
| Comparator Or Baseline | SDMA: no inhibition; L-NMMA: nNOS 650 nM, eNOS 700 nM, iNOS 3.9 µM |
| Quantified Difference | ADMA is >447-fold selective for nNOS over iNOS; SDMA is inactive; L-NMMA shows <6-fold selectivity across isoforms |
| Conditions | Purified recombinant NOS isoforms from 293 kidney cells (ADMA); partially purified nNOS/eNOS/iNOS (L-NMMA) |
Why This Matters
ADMA's pronounced nNOS selectivity and distinct isoform profile make it a preferred tool for probing neuronal NO signaling while minimizing iNOS confounding, unlike the pan-inhibitor L-NMMA or inactive SDMA.
- [1] Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Table 1. Hindawi Publishing Corporation, 2012. View Source
